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7-methoxy-2-methyl-4H-thiochromen-4-one
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Overview
Description
7-methoxy-2-methyl-4H-thiochromen-4-one is a useful research compound. Its molecular formula is C11H10O2S and its molecular weight is 206.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of 7-Methoxy-2-methyl-4H-thiochromen-4-one
The compound can be synthesized using various methods, including cross-coupling reactions and cyclization processes. A notable synthetic route involves the use of 2-sulfinyl-thiochromones and arylboronic acids in a palladium-catalyzed cross-coupling reaction, which has shown to yield derivatives of thiochromenones efficiently . This method is significant as it allows for the introduction of various functional groups, enhancing the compound's versatility for further applications.
Table 1: Summary of Synthetic Methods for Thiochromenones
Method | Description | Yield (%) |
---|---|---|
Cross-Coupling Reaction | Using arylboronic acids and sulfinyl-thiochromones | Moderate to Good (41–66%) |
Michael Addition | Involves nucleophilic attack on α,β-unsaturated carbonyls | Variable |
Cycloaddition | Forms thiochromene structures through cyclization | High |
Biological Activities
This compound displays a range of biological activities, making it a candidate for drug development. Research indicates that thiochromenes, including this compound, exhibit potential as:
- Anticancer Agents : Thiochromene derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Antimicrobial Agents : Studies suggest that compounds with thiochromene scaffolds possess significant antimicrobial properties against bacteria and fungi .
- Antioxidants : The antioxidant activity of thiochromenes contributes to their potential in treating oxidative stress-related diseases .
Table 2: Biological Activities of Thiochromenes
Activity Type | Mechanism of Action | References |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Inhibits growth of bacteria and fungi | |
Antioxidant | Scavenges free radicals, reducing oxidative stress |
Case Studies and Research Findings
Several studies have highlighted the applications of thiochromene derivatives in medicinal chemistry:
- Anticancer Activity : A study demonstrated that specific thiochromene derivatives significantly inhibited the growth of breast cancer cells, showcasing their potential as anticancer therapeutics .
- Antimicrobial Efficacy : Research indicated that certain thiochromene compounds exhibited potent antimicrobial activity against resistant strains of bacteria, suggesting their utility in developing new antibiotics .
- Material Science Applications : Thiochromenes have been explored for their photophysical properties, leading to applications in organic light-emitting diodes (OLEDs) and fluorescent probes due to their efficient biomolecular photoreaction capabilities .
Table 3: Case Studies on Thiochromene Derivatives
Properties
Molecular Formula |
C11H10O2S |
---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
7-methoxy-2-methylthiochromen-4-one |
InChI |
InChI=1S/C11H10O2S/c1-7-5-10(12)9-4-3-8(13-2)6-11(9)14-7/h3-6H,1-2H3 |
InChI Key |
DPFOGVYUZIQCKI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(S1)C=C(C=C2)OC |
Canonical SMILES |
CC1=CC(=O)C2=C(S1)C=C(C=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.